Cas no 2227820-66-6 ((2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol)

(2S)-2-アミノ-2-(2-シクロプロピル-1,3-チアゾール-4-イル)エタン-1-オールは、キラルな構造を有する有機化合物であり、シクロプロピル基とチアゾール環が特徴的な分子骨格を形成しています。この化合物は、医薬品中間体や生物活性分子の合成において有用なビルディングブロックとしての応用が期待されています。特に、立体選択的な合成経路により高純度で調製可能な点が利点です。分子内にアミノ基とヒドロキシル基を併せ持つため、さらなる官能基変換やキラル補助剤としての利用にも適しています。創薬化学分野では、標的タンパク質との立体特異的な相互作用を追求する際に重要な役割を果たす可能性があります。

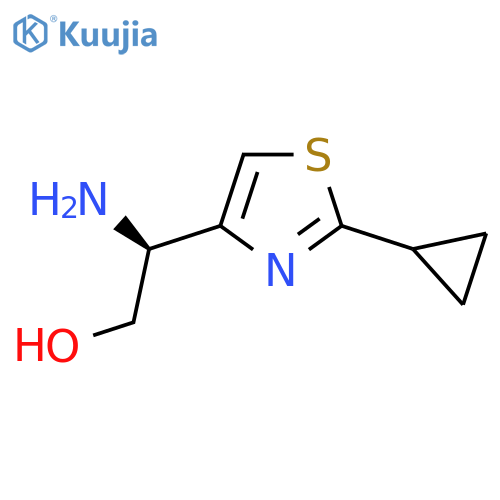

2227820-66-6 structure

商品名:(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol

(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol

- EN300-1728255

- 2227820-66-6

-

- インチ: 1S/C8H12N2OS/c9-6(3-11)7-4-12-8(10-7)5-1-2-5/h4-6,11H,1-3,9H2/t6-/m1/s1

- InChIKey: REHMDPIFGYTWIH-ZCFIWIBFSA-N

- ほほえんだ: S1C=C([C@@H](CO)N)N=C1C1CC1

計算された属性

- せいみつぶんしりょう: 184.06703418g/mol

- どういたいしつりょう: 184.06703418g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.4Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1728255-0.05g |

(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol |

2227820-66-6 | 0.05g |

$1560.0 | 2023-09-20 | ||

| Enamine | EN300-1728255-0.1g |

(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol |

2227820-66-6 | 0.1g |

$1635.0 | 2023-09-20 | ||

| Enamine | EN300-1728255-0.25g |

(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol |

2227820-66-6 | 0.25g |

$1708.0 | 2023-09-20 | ||

| Enamine | EN300-1728255-2.5g |

(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol |

2227820-66-6 | 2.5g |

$3641.0 | 2023-09-20 | ||

| Enamine | EN300-1728255-10.0g |

(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol |

2227820-66-6 | 10g |

$7988.0 | 2023-05-23 | ||

| Enamine | EN300-1728255-10g |

(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol |

2227820-66-6 | 10g |

$7988.0 | 2023-09-20 | ||

| Enamine | EN300-1728255-5.0g |

(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol |

2227820-66-6 | 5g |

$5387.0 | 2023-05-23 | ||

| Enamine | EN300-1728255-5g |

(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol |

2227820-66-6 | 5g |

$5387.0 | 2023-09-20 | ||

| Enamine | EN300-1728255-1.0g |

(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol |

2227820-66-6 | 1g |

$1857.0 | 2023-05-23 | ||

| Enamine | EN300-1728255-0.5g |

(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol |

2227820-66-6 | 0.5g |

$1783.0 | 2023-09-20 |

(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

2227820-66-6 ((2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol) 関連製品

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量